1,7-二氢嘌呤-6-酮

描述

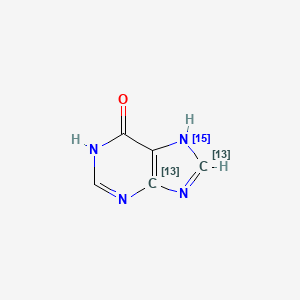

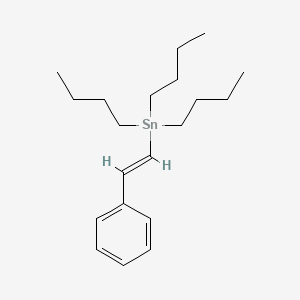

Hypoxanthine is a naturally occurring purine derivative . It is the deaminated form of adenine and a breakdown product of adenosine monophosphate (AMP) . The molecular formula of Hypoxanthine is C5H4N4O, and it has a molecular weight of 136.1115 .

Synthesis Analysis

A series of new 8-arylhydrazono-2-(benzylsulfanyl)-7H-purin-6-ones were synthesized . Their electronic absorption spectra in different organic solvents of varying polarities were investigated and their acid dissociation constants in both the ground and excited states were determined spectrophotometrically .Molecular Structure Analysis

The adsorption of 2-amino-1,7-dihydropurin-6-one (ADO) on coronene and coronene that has been doped with boron and nitrogen has been investigated . The study took into account the binding energy, charge analysis, orbital analysis, quantum theory of atom in molecules (QTAIM), and surface-enhanced Raman spectroscopy (SERS) .Chemical Reactions Analysis

The tautomeric structures of the diazonium coupling products of 2-(Benzylsulfanyl)-7H-purin-6-one in its ground and excited states were elucidated by spectral analyses and correlation of their acid dissociation constants with the Hammett equation . The results indicated that the studied compounds exist predominantly in the hydrazone tautomeric form in both the ground and excited states .Physical And Chemical Properties Analysis

Hypoxanthine is a solid at room temperature . It has a melting point of 150°C . The UV/Visible spectrum of Hypoxanthine is available in the NIST Chemistry WebBook .科学研究应用

酶亲和力:Kati和Wolfenden(1989年)的研究表明,与1,7-二氢嘌呤-6-酮密切相关的化合物1,6-二氢嘌呤核苷在与腺苷脱氨酶的亲和力方面明显低于其羟基化对应物。这突显了酶-底物相互作用中特定功能基团的重要性,并暗示在酶研究中可能的应用 (Kati & Wolfenden, 1989)。

酶的结构和催化:Wilson,Rudolph和Quiocho(1991年)详细描述了与过渡态类似物结合的腺苷脱氨酶的原子结构,其中包括一种类似于1,7-二氢嘌呤-6-酮的分子。这项工作提供了关于酶的催化机制以及突变对酶功能的影响的见解,这对于理解遗传疾病并开发酶抑制剂至关重要 (Wilson, Rudolph, & Quiocho, 1991)。

嘌呤的合成:Kotek等人(2010年)描述了通过7,8-二氢嘌呤合成7-取代嘌呤的方法,表明二氢嘌呤(包括类似于1,7-二氢嘌呤-6-酮的化合物)在合成生物学上重要分子方面的实用性。这种方法在药物化学中创造新药物可能非常有价值 (Kotek et al., 2010)。

抗菌活性:Sharma,Sharma和Rane(2004年)研究了与1,7-二氢嘌呤-6-酮结构相关的2-羟基-6-甲基-7-(芳基氨基)-1,7-二氢嘌呤-8-酮的抗菌活性。这项研究指向了二氢嘌呤衍生物在开发新的抗菌剂中的潜在用途 (Sharma, Sharma, & Rane, 2004)。

化学性质和稳定性:Dántola等人(2008年)研究了与1,7-二氢嘌呤-6-酮相关的7,8-二氢叶酸在空气平衡水溶液中的稳定性。了解这类化合物的稳定性和反应性在生物化学和制药领域中至关重要 (Dántola等人,2008)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGQSTZJBFJUBT-JDKPDMQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=N[13C]2=C(C(=O)N1)[15NH][13CH]=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857867 | |

| Record name | (4,8-~13~C_2_,7-~15~N)-3,7-Dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246820-04-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,8-~13~C_2_,7-~15~N)-3,7-Dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)